Methyl 5-bromo-2-methoxy-3-nitrobenzoate Methyl 5-bromo-2-methoxy-3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 67657-90-3
VCID: VC3083141
InChI: InChI=1S/C9H8BrNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3
SMILES: COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC
Molecular Formula: C9H8BrNO5
Molecular Weight: 290.07 g/mol

Methyl 5-bromo-2-methoxy-3-nitrobenzoate

CAS No.: 67657-90-3

Cat. No.: VC3083141

Molecular Formula: C9H8BrNO5

Molecular Weight: 290.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2-methoxy-3-nitrobenzoate - 67657-90-3

Specification

CAS No. 67657-90-3
Molecular Formula C9H8BrNO5
Molecular Weight 290.07 g/mol
IUPAC Name methyl 5-bromo-2-methoxy-3-nitrobenzoate
Standard InChI InChI=1S/C9H8BrNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3
Standard InChI Key LNXQLOPQTUYEAM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC
Canonical SMILES COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC

Introduction

Chemical Identity and Physical Properties

Methyl 5-bromo-2-methoxy-3-nitrobenzoate represents a class of highly functionalized benzoic acid derivatives with multiple substituents that contribute to its chemical versatility. The compound features a benzene ring scaffold decorated with four distinct functional groups, each imparting specific reactivity patterns that make it valuable in organic synthesis. The bromine substituent at position 5 serves as an excellent handle for cross-coupling reactions, while the nitro group at position 3 activates the ring toward nucleophilic aromatic substitution. The methoxy group at position 2 provides electronic modulation through its electron-donating properties, and the methyl ester moiety offers opportunities for further functionalization through various transformations.

Structural Identification

The compound is uniquely identified through several chemical identifiers that enable precise reference in scientific literature and chemical databases. The IUPAC name methyl 5-bromo-2-methoxy-3-nitrobenzoate provides a systematic description of its structure following international nomenclature conventions. For computational applications and database searching, the compound is represented by its Standard InChI (InChI=1S/C9H8BrNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3) and InChIKey (LNXQLOPQTUYEAM-UHFFFAOYSA-N), which encode its structural information in a machine-readable format. The compound's molecular structure can also be represented using SMILES notation (COC1=C(C=C(C=C1N+[O-])Br)C(=O)OC), providing another standardized method for structural representation.

Physical and Chemical Properties

The physical and chemical properties of methyl 5-bromo-2-methoxy-3-nitrobenzoate are critical for understanding its behavior in chemical reactions and for developing appropriate handling protocols. These properties are summarized in Table 1 below:

PropertyValue
CAS Number67657-90-3
Molecular FormulaC₉H₈BrNO₅
Molecular Weight290.07 g/mol
Physical StateLikely crystalline solid at room temperature
ColorExpected to be pale yellow to off-white
SolubilityLikely soluble in organic solvents such as dichloromethane, chloroform, and DMSO; limited solubility in water

The compound's reactivity is largely governed by the electronic effects of its substituents. The electron-withdrawing nitro group significantly increases the electrophilicity of the aromatic ring, particularly at positions ortho and para to it. Meanwhile, the methoxy group provides electron density through resonance, partially counteracting the electron-withdrawing effect of the nitro group. The bromine substituent, being both electronegative and possessing a polarizable electron cloud, contributes to the compound's reactivity in both nucleophilic substitution and metal-catalyzed coupling reactions.

Chemical Reactivity and Transformations

Methyl 5-bromo-2-methoxy-3-nitrobenzoate possesses multiple reactive functional groups that enable diverse chemical transformations, making it a valuable synthetic intermediate. The reactivity profile of this compound is dominated by the electronic and steric effects of its four different substituents, each offering distinct opportunities for further functionalization. Understanding these reactivity patterns is essential for utilizing this compound effectively in synthetic applications and for designing reaction sequences that leverage its structural features.

Reactions of the Bromine Substituent

Comparative Analysis with Structurally Related Compounds

Understanding methyl 5-bromo-2-methoxy-3-nitrobenzoate in the context of structurally related compounds provides valuable insights into how subtle structural variations influence physical properties and chemical reactivity. By examining compounds with similar structural features but different substitution patterns, we can better appreciate the unique characteristics of methyl 5-bromo-2-methoxy-3-nitrobenzoate and predict its behavior in various chemical contexts . This comparative approach is particularly useful for developing structure-activity relationships and for selecting the most appropriate compound for specific synthetic applications.

Structural Analogs and Their Properties

Table 2 presents a comparison of methyl 5-bromo-2-methoxy-3-nitrobenzoate with several structurally related compounds, highlighting key differences in physical properties and structural features:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Methyl 5-bromo-2-methoxy-3-nitrobenzoateC₉H₈BrNO₅290.07Reference compound
Methyl 5-bromo-2-methyl-3-nitrobenzoateC₉H₈BrNO₄274.07Methyl group at position 2 instead of methoxy
5-Bromo-2-methoxy-3-nitrobenzoic acidC₈H₆BrNO₅276.04Carboxylic acid instead of methyl ester
Methyl 5-bromo-2-methoxybenzoateC₉H₉BrO₃245.07No nitro group at position 3
5-Bromo-2-methyl-3-nitrobenzoic acidC₈H₆BrNO₄260.04Methyl at position 2 and carboxylic acid instead of ester

The substitution of a methoxy group with a methyl group at position 2, as seen in methyl 5-bromo-2-methyl-3-nitrobenzoate, reduces the molecular weight and alters the electronic properties of the compound . While both groups are electron-donating, the methoxy group exhibits a stronger resonance donation effect compared to the inductive donation of the methyl group . This difference impacts the reactivity of the aromatic ring, particularly toward electrophilic aromatic substitution reactions and the activating effect on the bromine for cross-coupling reactions.

The comparison between methyl 5-bromo-2-methoxy-3-nitrobenzoate and its corresponding carboxylic acid (5-bromo-2-methoxy-3-nitrobenzoic acid) highlights the importance of the ester functionality in determining physical properties such as solubility and melting point . The ester typically enhances solubility in organic solvents compared to the free carboxylic acid, which tends to form hydrogen bonds and exhibit higher melting points . This difference is crucial when selecting compounds for specific synthetic applications, particularly when solubility considerations are important.

Effect of the Nitro Group on Reactivity

The presence or absence of the nitro group at position 3 significantly impacts the compound's reactivity profile, as evident when comparing methyl 5-bromo-2-methoxy-3-nitrobenzoate with methyl 5-bromo-2-methoxybenzoate . The nitro group's strong electron-withdrawing nature activates the ring toward nucleophilic aromatic substitution while deactivating it toward electrophilic aromatic substitution . This electronic effect also influences the reactivity of the bromine substituent in cross-coupling reactions, typically enhancing the rate of oxidative addition in palladium-catalyzed processes.

Furthermore, the nitro group provides an additional transformation handle that is absent in compounds lacking this functionality . The potential for reducing the nitro group to an amine opens pathways to nitrogen-containing derivatives that would otherwise require different synthetic routes . This additional layer of synthetic versatility makes nitro-containing compounds particularly valuable as building blocks in complex molecule synthesis, especially for applications in medicinal chemistry where nitrogen-containing functionalities are prevalent.

Applications in Organic Synthesis and Research

Classification ParameterDetails
Hazard ClassIrritant
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary StatementsP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
P280 - Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

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